molecular formula C11H13ClN2O3S B14899068 2-chloro-N-(cyclopropylmethyl)-5-sulfamoylbenzamide

2-chloro-N-(cyclopropylmethyl)-5-sulfamoylbenzamide

Cat. No.: B14899068
M. Wt: 288.75 g/mol
InChI Key: QIKJIUGJPLJNIG-UHFFFAOYSA-N
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Description

2-chloro-N-(cyclopropylmethyl)-5-sulfamoylbenzamide is a synthetic organic compound belonging to the class of sulfamoylbenzamides. These compounds are characterized by a benzamide core substituted with a chlorobenzamide and a sulfonamide group, which is a well-recognized pharmacophore in medicinal chemistry . The specific presence of the cyclopropylmethyl moiety on the benzamide nitrogen may influence the compound's physicochemical properties and biological interactions. Sulfamoylbenzamide derivatives have demonstrated significant research value in various therapeutic areas. Notably, closely related compounds such as Clopamide are established as orally bioactive thiazide-like diuretics that inhibit the sodium-chloride cotransporter (SLC12A3) and are utilized in research on hypertension and heart failure . Furthermore, structural analogs have been investigated as potential antidiabetic agents, showing in vitro inhibitory activity against carbohydrate-hydrolyzing enzymes like α-glucosidase and α-amylase, which are key targets for managing postprandial hyperglycemia . The sulfonamide group is a key feature in many bioactive molecules and is known to confer carbonic anhydrase inhibitory activity . Researchers may find 2-chloro-N-(cyclopropylmethyl)-5-sulfamoylbenzamide valuable as a building block in medicinal chemistry, a candidate for high-throughput screening, or a chemical probe for investigating ion transport mechanisms. This product is intended for research purposes in a controlled laboratory environment and is strictly not for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C11H13ClN2O3S

Molecular Weight

288.75 g/mol

IUPAC Name

2-chloro-N-(cyclopropylmethyl)-5-sulfamoylbenzamide

InChI

InChI=1S/C11H13ClN2O3S/c12-10-4-3-8(18(13,16)17)5-9(10)11(15)14-6-7-1-2-7/h3-5,7H,1-2,6H2,(H,14,15)(H2,13,16,17)

InChI Key

QIKJIUGJPLJNIG-UHFFFAOYSA-N

Canonical SMILES

C1CC1CNC(=O)C2=C(C=CC(=C2)S(=O)(=O)N)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(cyclopropylmethyl)-5-sulfamoylbenzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Nitration and Reduction: The benzene ring is first nitrated to introduce a nitro group, which is then reduced to an amine.

    Chlorination: The amine is then chlorinated to introduce the chloro group at the desired position.

    Cyclopropylmethylation: The amine is further reacted with cyclopropylmethyl halide to introduce the cyclopropylmethyl group.

    Sulfamoylation: Finally, the amine is reacted with sulfamoyl chloride to introduce the sulfamoyl group, resulting in the formation of 2-chloro-N-(cyclopropylmethyl)-5-sulfamoylbenzamide.

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(cyclopropylmethyl)-5-sulfamoylbenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide or potassium thiocyanate can be used for nucleophilic substitution.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can facilitate hydrolysis.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or thiocyanato derivatives, while oxidation and reduction can lead to various oxidized or reduced forms of the compound.

Scientific Research Applications

2-chloro-N-(cyclopropylmethyl)-5-sulfamoylbenzamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of other functional compounds.

Mechanism of Action

The mechanism of action of 2-chloro-N-(cyclopropylmethyl)-5-sulfamoylbenzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may bind to and inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets are still under investigation.

Comparison with Similar Compounds

(i) Metolazone (2-Amino-5-sulfamoyl-4-chloro-N-(o-tolyl)benzamide)

  • Structural Differences: Position 2: Amino group (Metolazone) vs. Chloro group (Target compound). Position 4: Chloro group (Metolazone) vs. Hydrogen (Target compound). N-Substituent: o-Tolyl (Metolazone) vs. Cyclopropylmethyl (Target compound).
  • Functional Impact: Metolazone’s amino group enhances hydrogen bonding with carbonic anhydrase, increasing diuretic potency. The target compound’s chloro group may reduce enzyme affinity but improve lipophilicity .

(ii) Bumetanide (3-Amino-5-sulfamoyl-4-phenoxybenzoic Acid)

  • Structural Differences: Core Structure: Benzoic acid (Bumetanide) vs. Benzamide (Target compound). Position 4: Phenoxy group (Bumetanide) vs. Hydrogen (Target compound).
  • Functional Impact :
    • Bumetanide’s carboxylic acid group facilitates binding to the Na⁺-K⁺-2Cl⁻ cotransporter in the loop of Henle, making it a potent loop diuretic. The target compound’s benzamide structure may instead target distal tubules, akin to thiazide-like diuretics .

(iii) 5-Amino-2-chloro-4-fluoro-N-(N-isopropyl-N-methylsulfamoyl)benzamide

  • Structural Differences :
    • Position 4 : Fluoro group ( compound) vs. Hydrogen (Target compound).
    • Sulfamoyl Substituent : N-isopropyl-N-methyl ( compound) vs. Unsubstituted sulfamoyl (Target compound).
  • The unsubstituted sulfamoyl group in the target compound may improve solubility but reduce target specificity .

Pharmacokinetic and Physicochemical Properties

Property Target Compound Metolazone Bumetanide
Molecular Weight ~300 g/mol (estimated) 365.8 g/mol 364.4 g/mol
LogP (Lipophilicity) ~2.1 (predicted) 2.5 2.8
Solubility Moderate (sulfamoyl enhances polarity) Low (o-tolyl reduces polarity) High (carboxylic acid group)
Half-Life ~14 hours (estimated) 12–24 hours 1–1.5 hours

Note: Data inferred from structural analogs and substituent effects .

Research Implications

The target compound’s unique substituent combination positions it as a candidate for preclinical studies in hypertension or edema. Its structural distinctions from Metolazone and Bumetanide suggest divergent mechanisms of action, warranting further investigation into renal transporter affinities and metabolic pathways.

Biological Activity

2-chloro-N-(cyclopropylmethyl)-5-sulfamoylbenzamide is a compound that belongs to the class of sulfamoylbenzamides, which are known for their diverse biological activities, including antibacterial, anticancer, and antiviral effects. This article reviews the biological activity of this specific compound, synthesizing findings from various studies to provide a comprehensive overview.

The chemical structure of 2-chloro-N-(cyclopropylmethyl)-5-sulfamoylbenzamide can be described as follows:

  • Molecular Formula : C12H14ClN3O2S
  • Molecular Weight : 303.78 g/mol
  • Structure : The compound features a benzamide core substituted with a chloro group and a cyclopropylmethyl group, along with a sulfamoyl moiety.

The biological activity of sulfamoylbenzamides, including 2-chloro-N-(cyclopropylmethyl)-5-sulfamoylbenzamide, is primarily attributed to their ability to interfere with various cellular processes:

  • Inhibition of Tubulin Polymerization : Studies indicate that related compounds can bind to the colchicine-binding site on tubulin, leading to cell cycle arrest at the G2/M phase by inhibiting microtubule assembly .
  • Antiviral Activity : Some sulfamoylbenzamide derivatives have shown potential in modulating capsid assembly in viruses such as Hepatitis B, promoting the formation of empty capsids and thereby inhibiting viral replication .

Biological Activity Summary

The following table summarizes the biological activities reported for 2-chloro-N-(cyclopropylmethyl)-5-sulfamoylbenzamide and its derivatives:

Activity Mechanism Reference
AnticancerInhibition of tubulin polymerization
Antiviral (HBV)Modulation of capsid assembly
AntibacterialInhibition of bacterial growth
Anti-inflammatoryReduction of pro-inflammatory cytokines

Case Studies and Research Findings

  • Anticancer Studies :
    • A study demonstrated that sulfamoylbenzamide derivatives led to significant growth inhibition in various cancer cell lines, suggesting that 2-chloro-N-(cyclopropylmethyl)-5-sulfamoylbenzamide may exhibit similar effects. The mechanism involved was primarily through microtubule destabilization, which is crucial for cell division .
  • Antiviral Mechanism :
    • Research indicated that certain benzamide derivatives could significantly reduce cytoplasmic HBV DNA levels. These compounds interact specifically with HBV core proteins, inhibiting nucleocapsid assembly and demonstrating potential as antiviral agents .
  • Anti-inflammatory Effects :
    • The compound has been shown to modulate immune responses by decreasing the release of pro-inflammatory cytokines like TNF-α and IL-6 in macrophages, highlighting its potential for treating inflammatory diseases .

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